molecular formula C7H10O2 B6599827 (2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid CAS No. 152427-63-9

(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid

Cat. No.: B6599827
CAS No.: 152427-63-9
M. Wt: 126.15 g/mol
InChI Key: DJDXOQHPWYBWHL-SRGUAZEISA-N
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Description

(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment to Propenoic Acid: The cyclopropyl group is then attached to a propenoic acid moiety through a series of reactions involving the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a propenoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(5)2-3-7(8)9/h2-3,5-6H,4H2,1H3,(H,8,9)/b3-2+/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXOQHPWYBWHL-SRGUAZEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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